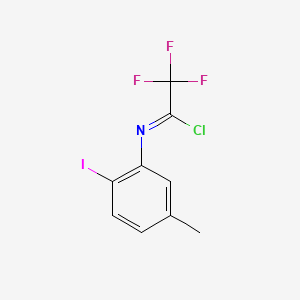
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3IN. It is known for its unique structure, which includes trifluoromethyl, iodo, and acetimidoyl groups. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-5-methylphenylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are also implemented to handle the hazardous reagents and by-products.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetimidoyl group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oximes and nitriles.
Reduction: Products include primary amines.
科学的研究の応用
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride involves its ability to act as an electrophile due to the presence of the acetimidoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the iodo group provides additional sites for functionalization. These properties make it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar structure but lacks the iodo and methyl groups.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Contains a methoxy group instead of an iodo group.
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetamide: Similar but with an amide group instead of an acetimidoyl chloride group.
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-5-methylphenyl)acetimidoyl Chloride is unique due to the presence of both iodo and trifluoromethyl groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a valuable reagent in synthetic chemistry, offering diverse reaction pathways and applications.
特性
分子式 |
C9H6ClF3IN |
|---|---|
分子量 |
347.50 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(2-iodo-5-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3IN/c1-5-2-3-6(14)7(4-5)15-8(10)9(11,12)13/h2-4H,1H3 |
InChIキー |
STRMVKCUHRELKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)I)N=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
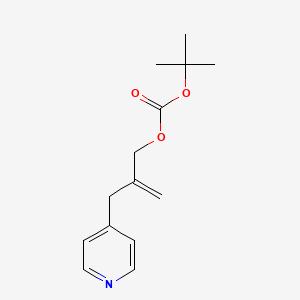
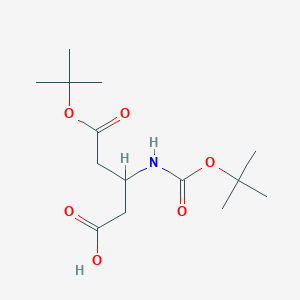
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

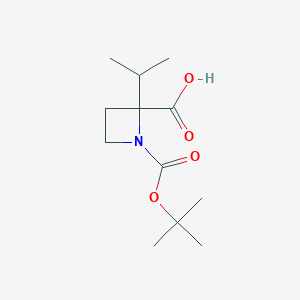
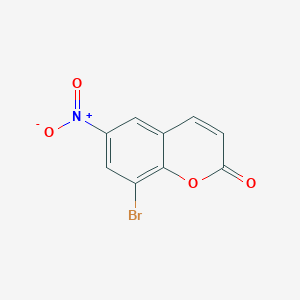
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
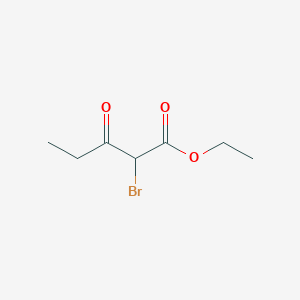

![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
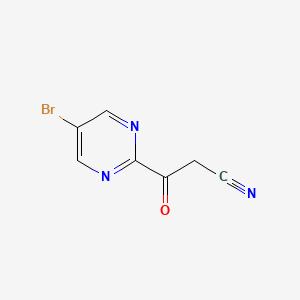
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)

